molecular formula C18H22F6N2O3S B395888 METHYL 2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-METHYLPROPANAMIDO)PROPAN-2-YL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

METHYL 2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-METHYLPROPANAMIDO)PROPAN-2-YL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B395888
M. Wt: 460.4g/mol
InChI Key: LZSTTXHHGMSXIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[2,2,2-trifluoro-1-(isobutyrylamino)-1-(trifluoromethyl)ethyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-METHYLPROPANAMIDO)PROPAN-2-YL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the cyclohepta[b]thiophene core, introduction of the trifluoromethyl groups, and subsequent functionalization with the isobutyrylamino group. Common reagents and conditions may include:

    Cyclization reactions: Formation of the cyclohepta[b]thiophene core using sulfur-containing reagents.

    Fluorination: Introduction of trifluoromethyl groups using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amidation: Formation of the isobutyrylamino group through reactions with isobutyryl chloride and amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2,2,2-trifluoro-1-(isobutyrylamino)-1-(trifluoromethyl)ethyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl or nitro groups to amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or side chains.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound could be investigated for its potential as a pharmaceutical agent. Its trifluoromethyl groups may enhance its metabolic stability and bioavailability.

Medicine

In medicine, this compound may be studied for its potential therapeutic effects. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of METHYL 2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-METHYLPROPANAMIDO)PROPAN-2-YL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: Inhibiting or activating specific biological pathways.

    Modulation of cellular processes: Affecting cell signaling, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[2,2,2-trifluoro-1-(acetylamino)-1-(trifluoromethyl)ethyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
  • Methyl 2-{[2,2,2-trifluoro-1-(propionylamino)-1-(trifluoromethyl)ethyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Uniqueness

The uniqueness of METHYL 2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-METHYLPROPANAMIDO)PROPAN-2-YL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H22F6N2O3S

Molecular Weight

460.4g/mol

IUPAC Name

methyl 2-[[1,1,1,3,3,3-hexafluoro-2-(2-methylpropanoylamino)propan-2-yl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C18H22F6N2O3S/c1-9(2)13(27)25-16(17(19,20)21,18(22,23)24)26-14-12(15(28)29-3)10-7-5-4-6-8-11(10)30-14/h9,26H,4-8H2,1-3H3,(H,25,27)

InChI Key

LZSTTXHHGMSXIG-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(C2=C(S1)CCCCC2)C(=O)OC

Canonical SMILES

CC(C)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(C2=C(S1)CCCCC2)C(=O)OC

Origin of Product

United States

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